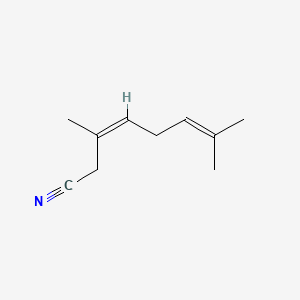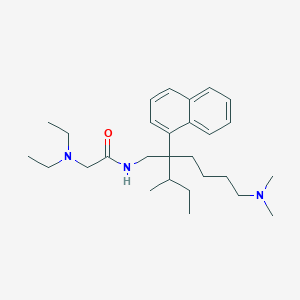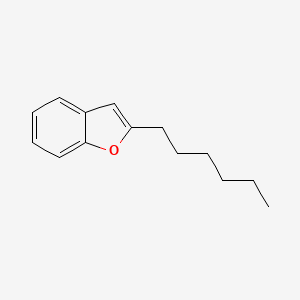
2-Hexylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexylbenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylbenzofuran typically involves the cyclization of ortho-alkynylphenols. One common method is the palladium-catalyzed cyclization of ortho-alkynylphenols in the presence of a base. This reaction proceeds under mild conditions and provides good yields of the desired benzofuran derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored for the rapid and efficient production of benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexylbenzofuran undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as bromination or nitration, can be performed on the benzene ring of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Benzofuran-2-carboxylic acid
Reduction: Dihydrobenzofuran derivatives
Substitution: Brominated or nitrated benzofuran derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Hexylbenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, their anticancer properties may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A naturally occurring benzofuran with phototoxic properties.
Bergapten: A furanocoumarin with potential therapeutic applications.
Nodekenetin: A benzofuran derivative with anti-inflammatory properties.
Xanthotoxin: A furanocoumarin used in the treatment of skin disorders.
Usnic Acid: A lichen-derived benzofuran with antimicrobial properties.
Uniqueness of 2-Hexylbenzofuran: this compound stands out due to its unique hexyl side chain, which may influence its biological activity and physicochemical properties. This structural feature differentiates it from other benzofuran derivatives and may contribute to its specific applications in various fields.
Propiedades
Número CAS |
39195-67-0 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2-hexyl-1-benzofuran |
InChI |
InChI=1S/C14H18O/c1-2-3-4-5-9-13-11-12-8-6-7-10-14(12)15-13/h6-8,10-11H,2-5,9H2,1H3 |
Clave InChI |
OGDZHUDUFYCJMK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




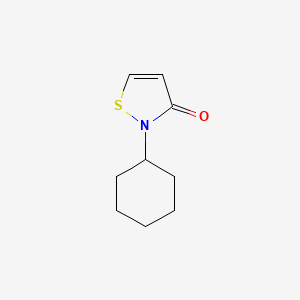
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
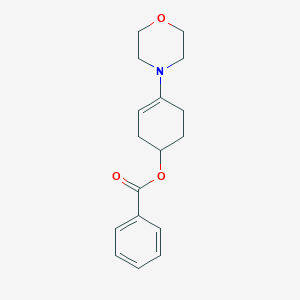
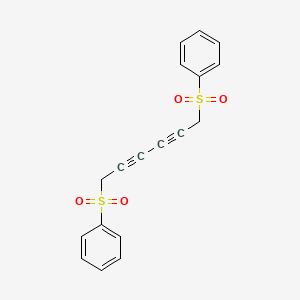


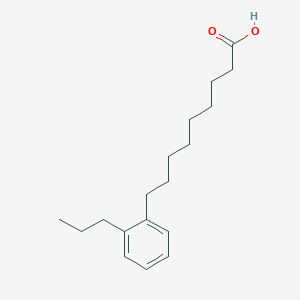
![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
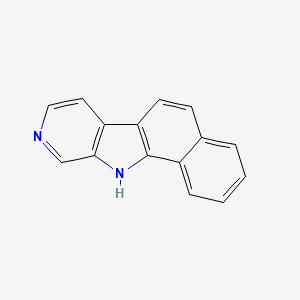
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
